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Compound of Interest

Compound Name: Lenalidomide nonanedioic acid

Cat. No.: B12364155 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of

lenalidomide and nonanedioic acid (commonly known as azelaic acid). Special focus is given to

the potential formation of a lenalidomide nonanedioic acid cocrystal, a subject of interest in

the development of Proteolysis-Targeting Chimeras (PROTACs), where this conjugate can

serve as a key intermediate.[1] This document outlines the individual properties of the active

pharmaceutical ingredient (API) and the coformer, details relevant experimental protocols for

cocrystal synthesis and characterization, and illustrates the underlying biological pathways.

Physicochemical Properties of Core Components
A thorough understanding of the individual components is crucial for the successful design and

development of a cocrystal. The following tables summarize the key physicochemical

properties of lenalidomide and nonanedioic acid.

Table 1: Physicochemical Properties of Lenalidomide
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Property Value

Molecular Formula C₁₃H₁₃N₃O₃

Molecular Weight 259.26 g/mol

Melting Point 265-270 °C

Solubility

- In water: < 1.5 mg/mL- In 0.1N HCl: 18 mg/mL-

In less acidic buffers: ~0.4-0.5 mg/mL- In

DMSO: ≥50 mg/mL

pKa Not specified in provided results

LogP 1.57 at 25°C

Appearance Off-white to pale-yellow solid

Table 2: Physicochemical Properties of Nonanedioic Acid (Azelaic Acid)

Property Value

Molecular Formula C₉H₁₆O₄

Molecular Weight 188.22 g/mol [2]

Melting Point 106.5-111 °C[2][3]

Boiling Point 286 °C at 100 mm Hg[4][5]

Solubility in water ~2.4 g/L at 20 °C[2][5]

pKa pKa1: 4.55, pKa2: 5.50[2]

LogP ~1.22[2]

Appearance White, odorless crystalline powder[2]

Experimental Protocols
The following are detailed methodologies for the synthesis and characterization of a potential

lenalidomide-nonanedioic acid cocrystal, based on established techniques for pharmaceutical

cocrystals.[6][7]
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2.1.1 Liquid-Assisted Grinding (LAG)

Liquid-assisted grinding is an efficient mechanochemical method for cocrystal screening and

synthesis.[6][8][9]

Materials: Lenalidomide, Nonanedioic Acid, grinding solvent (e.g., methanol, ethanol, or

water).

Procedure:

Mix equimolar amounts of lenalidomide and nonanedioic acid in an agate mortar.

Add a minimal amount of the selected grinding solvent dropwise to the powder mixture.

The solvent acts as a catalyst to facilitate molecular diffusion.[6]

Grind the mixture vigorously with a pestle for a specified period, typically 20-30 minutes.[8]

Collect the resulting powder and dry it under vacuum to remove any residual solvent.

The formation of the cocrystal is then confirmed using analytical techniques such as

Powder X-ray Diffraction (PXRD).

2.1.2 Slurry Cocrystallization

Slurry cocrystallization is a solution-mediated transformation method that is particularly useful

when the components have different solubilities.[10][11][12]

Materials: Lenalidomide, Nonanedioic Acid, a solvent in which both components have limited

but sufficient solubility.

Procedure:

Create a slurry by suspending an excess of both lenalidomide and nonanedioic acid in the

chosen solvent in a sealed vial.

Stir the slurry at a constant temperature for an extended period (e.g., 24-72 hours) to allow

the system to reach thermodynamic equilibrium.
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During this time, the less stable forms (the individual components) will dissolve and the

more stable cocrystal will precipitate.[10]

After the equilibration period, filter the solid from the slurry and wash it with a small

amount of fresh solvent.

Dry the solid product and analyze it to confirm cocrystal formation.

2.2.1 Powder X-ray Diffraction (PXRD)

PXRD is a primary technique for identifying new crystalline phases.[13][14][15][16][17]

Purpose: To confirm the formation of a new crystalline phase distinct from the starting

materials.

Methodology:

A small amount of the powdered sample is gently packed into a sample holder.

The sample is irradiated with a monochromatic X-ray beam.

The intensity of the scattered X-rays is measured as a function of the scattering angle

(2θ).

The resulting diffraction pattern is a fingerprint of the crystalline solid. A new pattern,

different from those of lenalidomide and nonanedioic acid, indicates the formation of a

cocrystal.[16]

2.2.2 Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric

Analysis (TGA)

DSC and TGA provide information about the thermal properties and stability of the material.[18]

[19][20][21][22]

Purpose: To determine the melting point, heat of fusion, and thermal stability of the cocrystal.

DSC Methodology:
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A small, weighed amount of the sample is placed in an aluminum pan and sealed.

The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

[21]

The difference in heat flow between the sample and a reference pan is measured as a

function of temperature. An endothermic peak indicates a melting event. The melting point

of the cocrystal is expected to be different from that of the individual components.[21]

TGA Methodology:

A small, weighed amount of the sample is placed in a TGA pan.

The sample is heated at a constant rate in a controlled atmosphere.

The change in mass of the sample is recorded as a function of temperature. This can

indicate the loss of solvent or decomposition of the material.

2.2.3 Intrinsic Dissolution Rate (IDR) Studies

IDR studies are used to evaluate the dissolution characteristics of a new solid form.[23][24][25]

Purpose: To compare the dissolution rate of the cocrystal to that of the parent API.

Methodology:

A compact of the material with a known surface area is prepared by compressing the

powder in a die.

The die is placed in a dissolution apparatus containing a suitable dissolution medium (e.g.,

phosphate buffer pH 6.8) maintained at a constant temperature (e.g., 37 °C) and stirring

rate.[23][26]

Aliquots of the dissolution medium are withdrawn at specific time intervals and analyzed

for the concentration of the dissolved drug using a suitable analytical method like UV-Vis

spectrophotometry or HPLC.
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The intrinsic dissolution rate is calculated from the slope of the cumulative amount of drug

dissolved per unit area versus time. An enhanced IDR for the cocrystal compared to the

API suggests improved solubility characteristics.

Mandatory Visualizations
The following diagram illustrates a typical workflow for the synthesis and characterization of a

lenalidomide-nonanedioic acid cocrystal.
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Caption: Experimental workflow for cocrystal synthesis and characterization.

Lenalidomide functions as a molecular glue that recruits specific proteins to the E3 ubiquitin

ligase Cereblon (CRBN), leading to their ubiquitination and subsequent degradation by the

proteasome.[27][28][29][30] In the context of a PROTAC, the lenalidomide moiety serves as the

E3 ligase ligand, while the nonanedioic acid can act as a linker to a warhead that binds to a

target protein.[1][31] The PROTAC molecule thereby brings the target protein into proximity

with the E3 ligase, hijacking the cell's natural protein disposal system.[32][33][34][35][36]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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